(5-methyl-1-(4-methylthiazol-2-yl)-1H-1,2,3-triazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone
Description
This compound is a hybrid heterocyclic molecule featuring a 1,2,3-triazole core substituted with a 4-methylthiazole group at the N1 position and a 1,4-dioxa-8-azaspiro[4.5]decan-8-yl methanone moiety at the C4 position. The triazole-thiazole scaffold is known for its bioactivity in medicinal chemistry, particularly in anticancer and antimicrobial applications .
Properties
IUPAC Name |
1,4-dioxa-8-azaspiro[4.5]decan-8-yl-[5-methyl-1-(4-methyl-1,3-thiazol-2-yl)triazol-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3S/c1-10-9-24-14(16-10)20-11(2)12(17-18-20)13(21)19-5-3-15(4-6-19)22-7-8-23-15/h9H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJSOQSVHYUAKNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)N2C(=C(N=N2)C(=O)N3CCC4(CC3)OCCO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5-methyl-1-(4-methylthiazol-2-yl)-1H-1,2,3-triazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone is a complex synthetic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C₁₄H₁₈N₄O₂S, featuring a triazole ring and a spirocyclic structure which are significant for its biological interactions. The presence of the thiazole moiety is particularly noteworthy due to its established pharmacological relevance.
Potential Biological Targets
The compound is hypothesized to interact with various biological targets through non-covalent interactions such as hydrogen bonding and π-π stacking. Structural similarities with known bioactive compounds suggest that it may influence several biochemical pathways:
- Antimicrobial Activity : Compounds containing triazole and thiazole rings have been documented to exhibit antimicrobial properties.
- Anticancer Effects : Research indicates that similar structures can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
Biological Activity Overview
| Activity Type | Description |
|---|---|
| Antimicrobial | Exhibits activity against a range of bacteria and fungi. |
| Anticancer | Potential to inhibit cancer cell proliferation in vitro. |
| Anti-inflammatory | May modulate inflammatory pathways based on structural analogs. |
Antimicrobial Studies
A study evaluated the antimicrobial efficacy of derivatives similar to the target compound. The synthesized Mannich bases from spirocyclic compounds demonstrated significant antibacterial activity against various strains, suggesting that modifications in the structure can enhance biological activity .
Anticancer Activity
In vitro studies have shown that compounds with triazole scaffolds can effectively target cancer cells. For instance, derivatives were tested against the HCT-116 colon carcinoma cell line, revealing IC50 values indicating potent cytotoxicity .
Comparative Analysis
To contextualize the biological activity of the compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 5-Methyl-1H-1,2,3-triazole | Structure | Antifungal properties |
| 4-Methylthiazole | Structure | Antibacterial and anticancer activities |
| 1-(4-Bromobenzyl)-5-methyl-1H-triazole | Structure | Broad spectrum antimicrobial effects |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with several classes of heterocycles:
Pharmacological and Physicochemical Comparisons
Antitumor Activity
- Triazole-thiadiazole derivatives (e.g., compound 9b) : Exhibit potent activity against HepG2 (IC₅₀ = 2.94 µM) and MCF-7 (IC₅₀ = 3.4 µM) via inhibition of tubulin polymerization .
- Thiazole-pyrazole hybrids (): No bioactivity reported; structural studies emphasize planarity, which may limit membrane permeability .
- Target Compound : The spirocyclic system may improve solubility and target engagement compared to planar analogues, though experimental validation is needed.
Metabolic Stability
- Hydrazone-linked compounds () : Susceptible to hydrolysis in acidic environments, reducing oral bioavailability .
- Spirocyclic systems : Demonstrated resistance to enzymatic degradation in related compounds (e.g., spirooxindoles), suggesting enhanced stability .
Key Research Findings and Gaps
- Structural Insights : X-ray diffraction of isostructural compounds () confirms the impact of fluorophenyl groups on molecular conformation, a feature absent in the target compound .
- Bioactivity Gaps : While thiadiazole-triazole hybrids show promise in oncology, the spirocyclic variant’s activity remains unstudied. Priority should be given to in vitro screening against kinase targets (e.g., EGFR, VEGFR) .
- Synthetic Challenges : Scalability of spirocyclization steps requires optimization; current methods for analogous systems suffer from low yields (~50%) .
Q & A
Q. What are the recommended synthetic strategies for (5-methyl-1-(4-methylthiazol-2-yl)-1H-1,2,3-triazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone?
The synthesis involves multi-step reactions:
- Step 1 : Formation of the 1,2,3-triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC), ensuring regioselectivity for the 1,4-disubstituted product .
- Step 2 : Introduction of the 4-methylthiazole moiety via Suzuki-Miyaura coupling or nucleophilic substitution under anhydrous conditions (e.g., DMF at 80°C for 12 hours) .
- Step 3 : Construction of the 1,4-dioxa-8-azaspiro[4.5]decan-8-yl methanone using spiroannulation reactions with ketone precursors, optimized via reflux in acetonitrile .
Critical parameters : Solvent purity, reaction time, and temperature control to avoid side products like over-oxidized thiazole derivatives .
Q. How can spectroscopic techniques confirm the compound’s structure?
- NMR : H and C NMR to verify spirocyclic proton environments (e.g., δ 3.5–4.5 ppm for dioxa protons) and triazole/thiazole ring integration .
- IR : Peaks at ~1650 cm (C=O stretch) and 3100–2900 cm (sp C-H in spirocycle) .
- Mass spectrometry : High-resolution MS to confirm molecular ion [M+H] and fragmentation patterns consistent with the triazole-thiazole-spiro system .
Advanced Research Questions
Q. What experimental designs are optimal for studying structure-activity relationships (SAR) of this compound in kinase inhibition assays?
- In vitro kinase profiling : Use a panel of 50+ kinases (e.g., CDK, MAPK families) to identify selectivity. Include positive controls (e.g., staurosporine) and measure IC values via fluorescence polarization .
- Mutagenesis studies : Engineer kinase mutants (e.g., ATP-binding pocket residues) to validate binding interactions predicted by molecular docking .
- Data analysis : Apply hierarchical clustering of inhibition profiles to group kinases by sensitivity, resolving contradictions from overlapping substrate specificities .
Q. How can computational modeling resolve conflicting data on the compound’s conformational stability?
- Molecular dynamics (MD) simulations : Simulate the spirocyclic system in explicit solvent (e.g., water, 300 K) to assess ring puckering and hydrogen-bonding stability. Compare with X-ray data (if available) .
- QM/MM calculations : Quantify energy barriers for spirocycle ring-opening (e.g., activation energy >25 kcal/mol suggests high stability) .
- Contradiction mitigation : Cross-validate with variable-temperature NMR to detect dynamic processes (e.g., coalescence of diastereotopic protons) .
Q. What methodologies elucidate the compound’s metabolic stability in hepatic microsomes?
- Phase I metabolism assay : Incubate with human liver microsomes (HLMs) and NADPH, followed by LC-MS/MS to identify oxidative metabolites (e.g., hydroxylation at the spirocycle or thiazole methyl group) .
- CYP inhibition screening : Test against CYP3A4, 2D6, and 2C9 isoforms to assess drug-drug interaction risks .
- Data interpretation : Use kinetic models (e.g., Michaelis-Menten) to calculate intrinsic clearance (CL) and extrapolate to in vivo hepatic clearance .
Methodological Challenges and Solutions
Q. How to address low yields in the final spirocyclic coupling step?
- Optimization strategies :
- Solvent screening : Replace DMF with DMA or NMP to enhance solubility of polar intermediates .
- Catalyst selection : Test Pd(OAc)/XPhos for Suzuki couplings, which improves efficiency for sterically hindered substrates .
- Temperature gradient : Perform reactions under microwave irradiation (100°C, 30 min) to reduce decomposition .
Q. How to differentiate biological activity artifacts from true target engagement?
- Counter-screening : Include off-target assays (e.g., hERG channel binding, cytotoxicity in HEK293 cells) to exclude false positives .
- Cellular thermal shift assay (CETSA) : Confirm target engagement by measuring protein thermal stabilization in cell lysates treated with the compound .
- Negative controls : Use enantiomerically pure analogs to rule out non-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
